Bis-PEG9-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

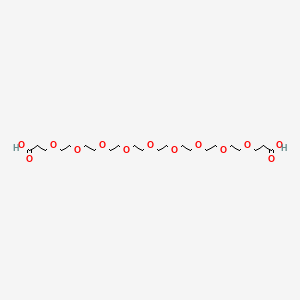

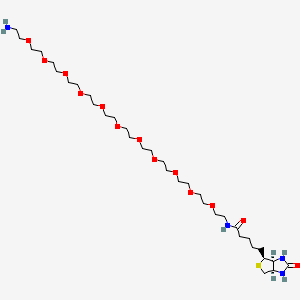

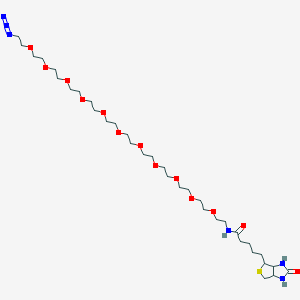

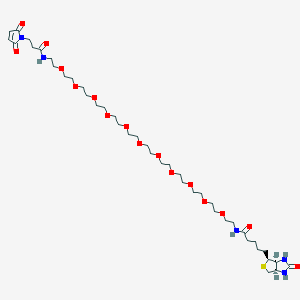

Bis-PEG9-acid is a PEG-based PROTAC linker . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two terminal carboxylic acid groups .

Synthesis Analysis

The terminal carboxylic acids of Bis-PEG9-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Bis-PEG9-acid is C22H42O13 . It has a molecular weight of 514.57 .Chemical Reactions Analysis

Bis-PEG9-acid is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Bis-PEG9-acid has a molecular weight of 514.57 . It is a solid substance with a white to off-white appearance .Wissenschaftliche Forschungsanwendungen

Cross-linking Agent

Bis-PEG9-acid, also known as BS(PEG)9, is a bis-succinimide ester-activated PEG compound used for crosslinking between primary amines (NH2) in proteins and other molecules . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG9 spacer react specifically with primary amines to form stable amide bonds .

Biofilm Formation Research

BS(PEG)9 has been used to study the domain structure of BfmR, a regulator of biofilm formation in Acinetobacter baumannii . This application provides valuable insights into the mechanisms of biofilm formation, which is a key factor in many bacterial infections.

Visual Excitation Studies

Another interesting application of BS(PEG)9 is in the study of the mechanism of visual excitation . The ability of BS(PEG)9 to crosslink proteins makes it a useful tool in studying the complex processes involved in visual perception.

Protein Labeling and Modification

Due to its reactivity with primary amines, BS(PEG)9 is often used in protein labeling and modification . This allows researchers to track the movement and interactions of proteins within cells, providing valuable insights into cellular function and disease mechanisms.

Enhancing Solubility of Conjugates

The polyethylene glycol (PEG) spacer arm of BS(PEG)9 can enhance the solubility of conjugates . This is particularly useful in drug delivery applications, where improving the solubility of therapeutic agents can enhance their bioavailability and efficacy.

Reducing Immunogenicity

The PEG spacer arm of BS(PEG)9 can also reduce the immunogenicity of conjugates . This is important in therapeutic applications, where reducing the immune response to a drug can improve its safety and effectiveness.

Wirkmechanismus

Target of Action

Bis-PEG9-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of Bis-PEG9-acid are the E3 ubiquitin ligase and the target protein in the case of PROTACs .

Mode of Action

Bis-PEG9-acid, as a linker in PROTACs, connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . The compound enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system . In the context of ADCs, Bis-PEG9-acid acts as a cleavable linker used in the synthesis of ADCs .

Biochemical Pathways

The biochemical pathway primarily affected by Bis-PEG9-acid is the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thereby regulating various cellular processes. By linking the E3 ubiquitin ligase to the target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

As a peg-based compound, bis-peg9-acid is expected to have improved solubility and stability, which could positively impact its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the action of Bis-PEG9-acid is the selective degradation of target proteins . This degradation can influence various cellular processes depending on the specific target protein. In the context of ADCs, the action of Bis-PEG9-acid allows for the targeted delivery of cytotoxic drugs to cancer cells .

Action Environment

The action of Bis-PEG9-acid is influenced by the intracellular environment, specifically the ubiquitin-proteasome system . The hydrophilic PEG spacer in Bis-PEG9-acid increases its solubility in aqueous media , which could potentially influence its action, efficacy, and stability.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPXCHJGEDEJHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG9-acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)